molecular formula C17H24O6 B1663939 Monoacetoxyscirpenol CAS No. 2623-22-5

Monoacetoxyscirpenol

Cat. No.: B1663939
CAS No.: 2623-22-5
M. Wt: 324.4 g/mol
InChI Key: IRXDUBNENLKYTC-QVVXDDFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

15-Acetoxyscirpenol, also known as Monoacetoxyscirpenol, is a trichothecene mycotoxin that primarily targets Caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Mode of Action

15-Acetoxyscirpenol induces apoptosis and inhibits cell growth in a dose-dependent manner by activating caspases independent of caspase-3 . This interaction with caspases triggers a cascade of events leading to cell death.

Biochemical Pathways

The compound’s interaction with caspases disrupts normal cellular biochemical pathways. Specifically, it induces apoptosis, a form of programmed cell death. This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, membrane blebbing, and DNA fragmentation .

Result of Action

The activation of caspases by 15-Acetoxyscirpenol leads to apoptosis, resulting in the inhibition of cell growth. For instance, it has been shown to inhibit the growth of Jurkat T cells in a dose-dependent manner . The ultimate result of this action at the cellular level is a reduction in the number of proliferating cells and an increase in cell death.

Safety and Hazards

Monoacetoxyscirpenol is a mycotoxin and is toxic. It is known to be harmful if swallowed or in contact with skin . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wash skin thoroughly after handling .

Biochemical Analysis

Biochemical Properties

15-Acetoxyscirpenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and often involves the induction of apoptosis .

Cellular Effects

15-Acetoxyscirpenol has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptotic cell death . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 15-Acetoxyscirpenol involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 15-Acetoxyscirpenol vary with different dosages in animal models. High toxicities have been observed in animals and humans

Metabolic Pathways

15-Acetoxyscirpenol is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions is currently limited.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Monoacetoxyscirpenol involves the conversion of a starting material into the target compound through several chemical reactions.", "Starting Materials": [ "Ergotamine", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Ergotamine is reacted with acetic anhydride and sodium acetate in methanol to form diacetoxyscirpenol.", "Diacetoxyscirpenol is then treated with hydrochloric acid to form monoacetoxyscirpenol." ] }

CAS No.

2623-22-5

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

[(1S,2R,7R,9R,10R,12S)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13?,14-,15-,16-,17+/m1/s1

InChI Key

IRXDUBNENLKYTC-QVVXDDFFSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3(C([C@H]([C@H]([C@@]34CO4)O2)O)O)C)COC(=O)C

SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C

Appearance

Solid powder

melting_point

172 - 173 °C

2623-22-5

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

15-Acetoxyscirpen-3,4-diol;  15-Acetylscirpenetriol;  15-Mono-O-acetylscirpenol;  15-Acetoxyscirpenol;  4-Deacetylanguidin;  Deacetylanguidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monoacetoxyscirpenol
Reactant of Route 2
Monoacetoxyscirpenol
Reactant of Route 3
Reactant of Route 3
Monoacetoxyscirpenol
Reactant of Route 4
Reactant of Route 4
Monoacetoxyscirpenol
Reactant of Route 5
Monoacetoxyscirpenol
Reactant of Route 6
Monoacetoxyscirpenol
Customer
Q & A

Q1: What are the main sources of monoacetoxyscirpenol contamination in food and feed?

A1: this compound is primarily found in cereal grains, particularly oats and oat products []. Other cereals like wheat, barley, and rye can also be contaminated [, , ]. Contamination usually occurs in the field due to fungal infection of crops, but it can also happen during storage under improper conditions [].

Q2: What other trichothecenes are commonly found alongside this compound in contaminated grains?

A2: this compound often co-occurs with other type A trichothecenes like diacetoxyscirpenol (DAS), T-2 toxin, HT-2 toxin, and scirpentriol [, , , , ]. Type B trichothecenes, such as deoxynivalenol (DON) and nivalenol (NIV), may also be present in co-contaminated samples [, , , ].

Q3: How does the structure of this compound influence its toxicity compared to other scirpenol mycotoxins?

A3: The degree of acetylation in scirpenol mycotoxins influences their toxicity. Studies on chickens have shown that this compound is more potent in causing feed refusal compared to diacetoxyscirpenol and scirpentriol, but less potent than triacetoxyscirpenol []. This suggests that the presence of a single acetyl group in this compound may contribute to its toxicity profile [, ].

Q4: Are there differences in the sensitivity of chickens to this compound compared to other scirpenol toxins?

A5: Yes, chickens showed varying sensitivity to different scirpenol mycotoxins. When considering the minimum effective dose for inducing mouth lesions, this compound was the most potent, followed by diacetoxyscirpenol, scirpentriol, and lastly triacetoxyscirpenol [].

Q5: How does this compound affect feather development in chicks?

A6: this compound was found to cause abnormal feathering in chicks at a minimum effective dose of 0.5 µg/g diet []. The primary wing feathers were particularly affected, exhibiting a frayed and missing web on the medial side and an accentuated medial curve in the shaft [].

Q6: How is this compound metabolized in animals?

A7: this compound is metabolized in animals through deacetylation to scirpentriol [, , ]. This metabolic pathway was observed in pigs orally dosed with diacetoxyscirpenol, where this compound was identified as an intermediate metabolite before further degradation to scirpentriol []. A similar pattern was observed in cattle and swine, with deacetylation being the primary metabolic pathway [].

Q7: What analytical techniques are commonly used to detect and quantify this compound in food and feed samples?

A7: Several analytical methods are available for detecting and quantifying this compound, including:

  • Gas chromatography-mass spectrometry (GC-MS) [, ]
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ]
  • Thin-layer chromatography (TLC) [, , ]

Q8: Are there specific challenges associated with analyzing this compound in complex matrices like food and feed?

A9: Yes, analyzing this compound in complex matrices can be challenging due to potential interferences from other compounds present in the sample. Matrix effects can influence ionization efficiency in mass spectrometry-based methods, leading to inaccurate quantification []. Therefore, appropriate sample preparation techniques and the use of internal standards are crucial for reliable analysis [, ].

Q9: Is there evidence for the existence of "masked" forms of this compound in contaminated samples?

A10: Yes, research has identified this compound-glucoside (MASGlc) in corn powder samples []. This "masked" form of this compound, along with other masked mycotoxins, is not detected by conventional analytical methods and may pose additional health risks due to their potential conversion to the parent toxin in biological systems [].

Q10: How do the levels of this compound contamination differ between conventionally and organically produced oats?

A11: Studies have shown that organically produced oats and oat products generally have significantly lower levels of this compound contamination compared to their conventionally produced counterparts []. This difference is likely attributed to stricter regulations and practices in organic farming systems, minimizing fungal infection and mycotoxin production.

Q11: What is the significance of studying the accumulation kinetics of this compound and related toxins in infected grains?

A12: Understanding the accumulation kinetics of this compound and its precursors, such as diacetoxyscirpenol, in infected grains provides valuable insights into the fungal biosynthesis pathways of these toxins []. By analyzing the temporal changes in toxin profiles, researchers can gain a better understanding of the factors influencing toxin production and potentially develop strategies for mitigating mycotoxin contamination in crops.

Q12: What is the role of molecular biology techniques in studying Fusarium species and their potential to produce this compound?

A13: Molecular biology techniques, like PCR, can be used to identify genes associated with trichothecene production in Fusarium species []. For instance, the presence of the Tri5 gene in Fusarium sambucinum isolates indicates their potential to produce type A trichothecenes, including this compound []. Such information can be helpful in risk assessment and management strategies for mycotoxin contamination.

Q13: Can Fusarium species isolated from crops like sugar beet pose a risk of this compound contamination in wheat?

A14: While Fusarium graminearum and F. culmorum are well-known for causing Fusarium head blight (FHB) and deoxynivalenol contamination in wheat, other Fusarium species like F. tricinctum, often found in sugar beet, can also infect wheat []. Although F. tricinctum may not cause typical FHB symptoms, it can lead to black point disease in wheat kernels, which have been found to contain high levels of various mycotoxins, including this compound []. This highlights the importance of considering a wider range of Fusarium species when assessing the risk of mycotoxin contamination in cereal crops.

Q14: What are the potential implications of finding multiple mycotoxins, including this compound, co-occurring in a single sample?

A15: The co-occurrence of multiple mycotoxins, including this compound, in a single sample raises concerns about potential additive or synergistic toxic effects [, , ]. Since these toxins may act through different mechanisms, their combined presence could lead to more severe health impacts compared to exposure to a single mycotoxin. Therefore, it is crucial to consider the entire mycotoxin profile of contaminated samples for accurate risk assessment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.